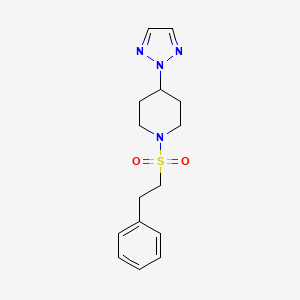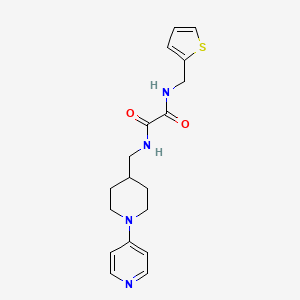
N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecule contains a pyridine ring, a piperidine ring, and a thiophene ring. Pyridine is a six-membered ring with one nitrogen atom, piperidine is a six-membered ring with one nitrogen atom and is fully saturated, and thiophene is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide bonds could be hydrolyzed under acidic or basic conditions. The pyridine ring could undergo electrophilic substitution reactions, and the thiophene ring could undergo reactions at the sulfur atom .Scientific Research Applications
Synthesis and Chemical Structure
N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is part of a class of compounds with potential applications in various fields due to their unique chemical structures. Research focusing on pyridine and piperidine derivatives, similar in structural complexity, demonstrates their synthesis for targeted applications, including insecticides and medicinal chemistry. For instance, pyridine derivatives have shown significant insecticidal activity against certain aphid species, indicating their potential in agricultural applications (Bakhite et al., 2014). Moreover, piperidine and pyrrolidine compounds have been synthesized for their potential in pharmaceuticals, showing the versatility of these chemical structures in drug development (Cal et al., 2012).
Molecular Interaction and Pharmacological Potential
The interaction of similar compounds with biological receptors highlights their pharmacological potential. For instance, studies on cannabinoids have explored the molecular interaction of antagonists with the CB1 cannabinoid receptor, providing insights into the design of compounds with potential therapeutic applications in neurological disorders (Shim et al., 2002). Additionally, research on specific opioid receptors has identified novel antagonists, suggesting potential applications in treating addiction and depression (Grimwood et al., 2011).
Catalytic and Synthetic Applications
The compound's structural features, including the pyridinyl and piperidinyl groups, are crucial in catalysis and synthetic chemistry. Research on N,N'-Bis(pyridin-2-ylmethyl)oxalamide, a promoter for Cu-catalyzed N-arylation, demonstrates the role of these structural motifs in facilitating chemical transformations at room temperature, highlighting their importance in organic synthesis and potentially pharmaceutical manufacturing (Bhunia et al., 2022).
properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c23-17(18(24)21-13-16-2-1-11-25-16)20-12-14-5-9-22(10-6-14)15-3-7-19-8-4-15/h1-4,7-8,11,14H,5-6,9-10,12-13H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBFNRTVVKMGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

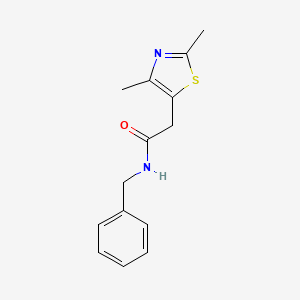
![6-(trifluoromethyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2744907.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl isoxazole-5-carboxylate](/img/structure/B2744909.png)


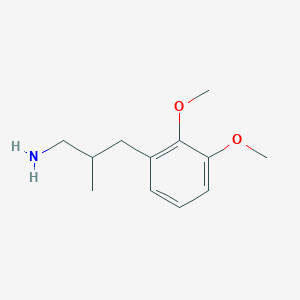

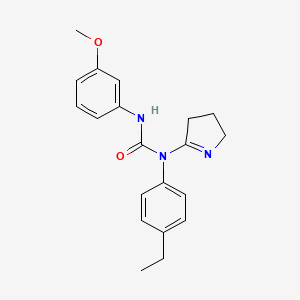
![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2744920.png)
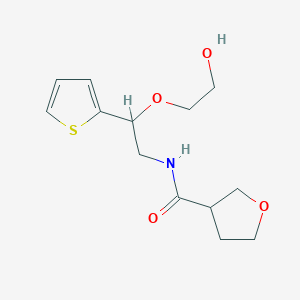
![N-(2-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2744927.png)

